Metonitazene-d3 (citrate) is a synthetic opioid belonging to the nitazene family, which emerged in the late 1950s. This compound has gained attention due to its potent analgesic properties and its presence in the illicit drug market since early 2020. As a deuterated analog of metonitazene, Metonitazene-d3 (citrate) serves primarily as an analytical reference standard in scientific research, particularly for quantifying metonitazene in biological samples.
Metonitazene-d3 (citrate) is synthesized in laboratories and is commercially available from various suppliers, including Cayman Chemical and Bertin Bioreagent. It is utilized for research purposes, especially in toxicology and forensic science, to aid in the detection and quantification of metonitazene in biological matrices.
Metonitazene-d3 (citrate) is classified as a synthetic opioid, specifically a member of the 2-benzylbenzimidazole class. This classification highlights its structural similarities to other potent opioids like fentanyl and morphine, while also underscoring its unique pharmacological profile.
The synthesis of Metonitazene-d3 (citrate) involves several chemical processes typical of synthetic opioid production. While specific methodologies for Metonitazene-d3 are not extensively documented, it is generally synthesized through chemical modifications of precursor compounds within the nitazene class.
The synthesis typically includes:
These processes are carried out under controlled laboratory conditions, utilizing techniques such as high-performance liquid chromatography for purification and characterization.
Metonitazene-d3 (citrate) retains the core structure characteristic of nitazenes, featuring a benzylbenzimidazole backbone. The incorporation of deuterium atoms alters its mass without significantly changing its chemical properties.
Metonitazene undergoes various metabolic reactions, primarily involving N-dealkylation and O-dealkylation processes. These reactions lead to several metabolites that may retain pharmacological activity at opioid receptors.
Key metabolic pathways include:
These metabolites can be detected in biological samples, aiding in understanding the drug's pharmacokinetics.
Metonitazene-d3 (citrate) acts primarily on the mu-opioid receptor, similar to other opioids. Its binding affinity for this receptor mediates its analgesic effects.
Upon binding to the mu-opioid receptor:
Metonitazene-d3 (citrate) is primarily used in scientific research:
This compound exemplifies the ongoing challenges posed by synthetic opioids within both medical and illicit contexts, highlighting the need for continued research into their effects and safety profiles.
Deuterated internal standards function as analytical anchors in quantitative mass spectrometry through the principle of isotopic dilution. The incorporation of three deuterium atoms (d3) at the methoxy group of Metonitazene-d3 (citrate)—specifically replacing hydrogen atoms with deuterium in the methoxy (-OCH₃ → -OCD₃) moiety—creates a predictable 3 Da mass shift relative to the unlabeled compound. This mass difference is sufficient for chromatographic resolution via high-resolution mass spectrometry or selective detection in multiple reaction monitoring (MRM) methods, while maintaining nearly identical chemical behavior during sample preparation and chromatographic separation [2] [4].
The core advantage lies in the deuterated standard co-eluting with the target analyte while being distinguished mass spectrometrically. This allows for real-time correction of variations occurring throughout the analytical workflow, including:
Metonitazene-d3 (citrate) exemplifies this application, with its molecular formula C₂₁D₃H₂₃N₄O₃·C₆H₈O₇ (molecular weight: 577.60 g/mol) serving as an ideal internal standard for quantifying its non-deuterated counterpart metonitazene (C₂₁H₂₆N₄O₃) in biological specimens [3] [4]. The citrate counterion enhances stability and solubility, facilitating its use in aqueous-based extraction protocols common in forensic laboratories.
Table 1: Key Analytical Parameters of Metonitazene-d3 (citrate)
Parameter | Specification |
---|---|
Chemical Name | N,N-diethyl-2-[(4-(methoxy-d3)phenyl)methyl]-5-nitro-1H-benzimidazole-1-ethanamine, 2-hydroxy-1,2,3-propanetricarboxylate |
Molecular Formula | C₂₁D₃H₂₃N₄O₃·C₆H₈O₇ |
Molecular Weight | 577.60 g/mol |
Purity Specification | ≥99% deuterated forms (d1-d3) |
Primary Analytical Use | Internal standard for gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry |
Stability and Handling | Crystalline solid; store at -20°C |
Regulatory Status | Schedule I controlled substance (United States) |
The proliferation of nitazene-class opioids represents a critical challenge in the novel psychoactive substance landscape. Metonitazene emerged in mid-2020 as part of a new cycle of non-fentanyl related synthetic opioids, bearing structural resemblance to the 1950s-era compound etonitazene [1] [5]. Unlike fentanyl analogs, metonitazene features a distinct benzimidazole core structure with a nitro group and N,N-diethylaminoethyl side chain, necessitating specialized reference materials for its detection. Metonitazene-d3 (citrate) has become an essential forensic tool in this context, enabling accurate quantification in biological matrices despite several analytical challenges:
Forensic laboratories utilize Metonitazene-d3 (citrate) primarily as an internal standard in validated analytical workflows. This application follows stringent protocols:
This methodology has enabled the detection of metonitazene in postmortem blood specimens associated with fatal overdose investigations, providing crucial data for public health surveillance and forensic investigations [1] [5]. The compound's Schedule I status in the United States restricts its availability exclusively to Drug Enforcement Administration-registered laboratories and qualified research institutions, with special handling and documentation requirements for international shipments [2] [3].
Table 2: Forensic and Research Applications of Metonitazene-d3 (citrate)
Application Context | Implementation | Significance |
---|---|---|
Postmortem Toxicology | Quantification in blood specimens from death investigations | Confirms metonitazene involvement in fatal overdoses; provides exposure prevalence data |
Seized Material Analysis | Reference standard for confirmatory testing | Identifies metonitazene in powders and tablets |
Metabolic Studies | Tracking parent compound during in vitro studies | Enables differentiation from metabolites; identifies metabolic pathways |
Method Validation | Quality control material for assay development | Establishes accuracy, precision, and recovery data for regulatory compliance |
International Surveillance | Standardized reference material across laboratories | Facilitates comparable data collection on global NPS threats |
The ongoing utility of Metonitazene-d3 (citrate) extends beyond immediate forensic casework to broader public health monitoring. Its application in reference laboratories enables:
As novel benzimidazole opioids continue to emerge, isotopically labeled standards like Metonitazene-d3 (citrate) remain essential for maintaining analytical vigilance against evolving synthetic drug threats [1] [2] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7